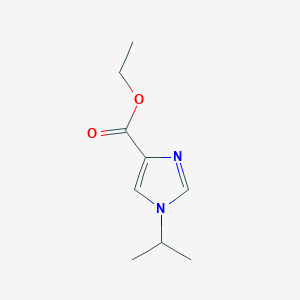
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide, also known as IDOB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. IDOB is a synthetic compound that belongs to the family of benzamides, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Degradation and Environmental Behavior
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide, while not directly studied, shares structural similarities with compounds like isoxaben, which have been extensively researched for their environmental degradation pathways and behavior. Isoxaben, a benzoylamide derivative, undergoes unexpected hydrolysis under aqueous acid conditions, transforming into 5-isoxazolinone and 2,6-dimethoxybenzamide without generating the anticipated 5-aminoisoxazol. This reaction pathway is significant as it suggests a primary soil metabolism route for isoxaben, highlighting its environmental stability and degradation behavior (Rouchaud, Gustin, Moulard, & Plisnier, 2010; Rouchaud et al., 1994).
Photolysis studies on isoxaben under natural and simulated solar light conditions have identified several photoproducts, including dimethoxy-benzonitrile and dimethoxybenzamide, through a complex rearrangement process. This research provides insights into the photodegradation pathways of such compounds, which could be relevant for understanding the environmental fate of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide (Mamouni, Schmitt, Mansour, & Schiavon, 1992).
Synthetic Applications and Material Science
In the context of synthetic chemistry and materials science, compounds containing the 1,3,4-oxadiazol ring, similar to the structure , have been explored for various applications. For instance, aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units exhibit notable thermal stability, solubility, and mechanical properties, making them suitable for thin-film applications. Such polymers, due to their unique structural features, may offer valuable insights into the potential utility of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide in developing new materials with desirable thermal and mechanical characteristics (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Additionally, the study of chemical oxidation of related isoxazole-containing compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, highlights the reactivity and potential transformation pathways of these molecules under various conditions. Understanding these oxidation processes is essential for applications in pharmaceutical chemistry and the synthesis of novel compounds with potential biological activities (Adolphe-Pierre, Ménager, Tombret, Vérité, Lepage, & Lafont, 1998).
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-8-3-4-10(21-2)9(7-8)12(19)16-14-18-17-13(22-14)11-5-6-15-23-11/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSTAZOVLZEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)

![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)



![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)


![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)